BenchChemオンラインストアへようこそ!

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-

PDE9 inhibition Lipophilicity Drug design

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl- (CAS 130925-67-6) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused bicyclic core bearing phenyl substituents at the N1 and C6 positions. With a molecular formula of C17H12N4O and a molecular weight of 288.30 g/mol, this compound serves as the unsubstituted parent scaffold for numerous biologically active PDE9 inhibitors and anticancer agents.

Molecular Formula C17H12N4O
Molecular Weight 288.3 g/mol
CAS No. 130925-67-6
Cat. No. B1461180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-
CAS130925-67-6
Molecular FormulaC17H12N4O
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
InChIInChI=1S/C17H12N4O/c22-17-14-11-18-21(13-9-5-2-6-10-13)16(14)19-15(20-17)12-7-3-1-4-8-12/h1-11H,(H,19,20,22)
InChIKeySNOKEAVUQRYZMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl- (CAS 130925-67-6): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl- (CAS 130925-67-6) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused bicyclic core bearing phenyl substituents at the N1 and C6 positions [1]. With a molecular formula of C17H12N4O and a molecular weight of 288.30 g/mol, this compound serves as the unsubstituted parent scaffold for numerous biologically active PDE9 inhibitors and anticancer agents [2]. Its computed XLogP3-AA of 2.7, a single hydrogen bond donor, and three hydrogen bond acceptors define its drug-like physicochemical space, making it a critical baseline reference for structure–activity relationship (SAR) studies when procuring derivatives for medicinal chemistry campaigns [1].

Why 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl- Cannot Be Replaced by Generic In-Class Compounds for PDE9-Targeted Research


Substitution at the N1 and C6 positions of the pyrazolo[3,4-d]pyrimidin-4-one core is the primary driver of phosphodiesterase 9 (PDE9) inhibitory potency, selectivity, and pharmacokinetic properties [1]. The unsubstituted 1,6-diphenyl scaffold serves as the essential synthetic entry point and control compound for SAR studies; any modification to the N1-aryl or C6-alkyl/aryl groups produces pronounced shifts in PDE9 IC50 values (e.g., N-substituted analog WYQ-16 demonstrates an IC50 of 607 nM against PDE9 [2], while the parent scaffold lacks this substitution and thus exhibits distinct biological activity). Procuring a generic substituted analog without first validating the parent scaffold's reactivity and baseline selectivity can lead to misinterpretation of SAR data and wasted synthesis resources.

Quantitative Differentiation Evidence for 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl- (CAS 130925-67-6) vs. Its Closest Analogs


Physicochemical Baseline vs. N-Substituted PDE9 Inhibitor WYQ-16: Lipophilicity (XLogP3) Comparison

The target compound exhibits an XLogP3-AA of 2.7 [1], whereas modeled N-substituted PDE9 inhibitor WYQ-16, bearing an ethoxyphenyl-amino side chain, is predicted to be approximately 1.2–1.8 log units more lipophilic (estimated XLogP3 ~3.9–4.5) [2]. This difference directly impacts aqueous solubility and non-specific protein binding, positioning the target compound as a more polar, synthetically tractable starting scaffold for balancing potency and developability.

PDE9 inhibition Lipophilicity Drug design

PDE9A Inhibitory Activity: Class-Level Comparison with N-Substituted Analog WYQ-16

N-Substituted pyrazolo[3,4-d]pyrimidine ketone WYQ-16, a direct structural descendant of the target scaffold, inhibits PDE9A with an IC50 of 607 nM [1]. While the target compound itself lacks the N-substituent critical for PDE9 engagement and therefore exhibits substantially weaker or negligible inhibitory activity, this defines its role as the essential negative control and synthetic precursor for generating potent PDE9 inhibitors through late-stage diversification [2].

Enzyme inhibition PDE9A Phosphodiesterase

Hydrogen Bond Donor Count vs. 4-Amino Analog: Impact on Synthetic Derivatization

The target compound possesses one hydrogen bond donor (the lactam N5–H) [1], while the 4-amino analog (1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine; CAS 93319-46-1) has two hydrogen bond donors due to the exocyclic amino group [2]. This single-donor profile simplifies N-alkylation and acylation reactions at the N5 position, enabling cleaner, higher-yielding derivatization without requiring protecting group strategies.

Synthetic chemistry Hydrogen bonding Derivatization

Thiazolo-Fused Analog NK-2 Antagonism vs. Parent Scaffold: Functional Selectivity Distinction

The thiazolo-fused derivative 1,6-diphenyl-pyrazolo[3,4-d]thiazolo[3,2-a]4H-pyrimidin-4-one acts as a competitive NK-2 receptor antagonist in guinea pig trachea, producing parallel displacement of the agonist dose–response curve [1]. The target compound, lacking the thiazolo fusion, does not exhibit this NK-2 antagonism because the fused thiazole ring is essential for receptor binding. This structural distinction confirms that the target scaffold can be selectively directed toward PDE9-related pathways when the thiazolo modification is omitted.

NK-2 receptor Antagonist Selectivity

Optimal Research and Industrial Application Scenarios for 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl- (CAS 130925-67-6)


PDE9A Inhibitor Lead Optimization: Parent Scaffold as Synthetic Entry Point

The parent 1,6-diphenyl scaffold is the starting material for synthesizing N-substituted PDE9 inhibitors as described in US9617269 [1]. Medicinal chemistry teams can procure this compound for late-stage diversification at the N5 position, enabling systematic SAR exploration. N-substituted analog WYQ-16 (IC50 = 607 nM) demonstrates how functionalization converts the inactive parent into a PDE9A inhibitor, making the parent essential for generating focused compound libraries and establishing baseline activity.

Negative Control for PDE9A Biochemical and Cellular Assays

Because the target compound lacks the N-substituent required for PDE9A engagement, it serves as an ideal negative control in enzyme inhibition and cell-based cGMP accumulation assays [1]. This ensures that observed effects of N-substituted derivatives are attributable to specific target engagement rather than off-target activity. The single H-bond donor profile and moderate lipophilicity (XLogP3 = 2.7) further minimize non-specific assay interference compared to more lipophilic analogs.

Scaffold-Hopping Programs Targeting Kinase or Phosphodiesterase Selectivity

The pyrazolo[3,4-d]pyrimidin-4-one core is a privileged scaffold for kinase and phosphodiesterase inhibition. The 1,6-diphenyl substitution pattern, distinct from the 1-(2-chlorophenyl)-6-trifluoromethylpropyl pattern of BAY 73-6691 [1], provides a different selectivity fingerprint. The target compound can be used in scaffold-hopping studies to identify novel chemotypes with improved selectivity profiles over closely related PDE isoforms or kinase targets.

Synthetic Methodology Development: Benchmark Substrate for N-Functionalization Reactions

With only one hydrogen bond donor (N5–H) [1] and no additional reactive functional groups, the target compound is an ideal benchmark substrate for developing and optimizing N-alkylation, N-arylation, or N-acylation methodologies. Its single reactive site eliminates regioselectivity concerns, allowing researchers to focus on reaction yield and scope optimization prior to applying methods to more complex, polyfunctional substrates.

Quote Request

Request a Quote for 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.